

# Application Note: Scalable Manufacturing of (S)-1-(3-Fluorophenyl)propan-1-amine

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## Compound of Interest

Compound Name: (S)-1-(3-Fluorophenyl)propan-1-amine

CAS No.: 473732-89-7

Cat. No.: B3029002

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## Executive Summary

This Application Note details the scalable asymmetric synthesis of **(S)-1-(3-Fluorophenyl)propan-1-amine**, a critical pharmacophore in neuroscience and oncology drug discovery. While classical resolution and metal-catalyzed asymmetric transfer hydrogenation (ATH) are viable, this guide prioritizes a Biocatalytic Transamination route.

The biocatalytic approach offers superior enantiomeric excess (>99% ee), mild operating conditions, and eliminates heavy metal contamination risks—a critical Critical Quality Attribute (CQA) for GMP intermediates. We provide a comparative analysis of the chemical route (ATH) but recommend the enzymatic route for kilogram-scale campaigns.

## Strategic Route Selection

### The Synthetic Challenge

The target molecule contains a chiral primary amine at the benzylic position. The presence of the meta-fluorine atom on the phenyl ring introduces electronic effects that can destabilize

certain transition states in metal-catalysis, but rarely impacts enzyme substrate binding pockets significantly.

## Route Comparison

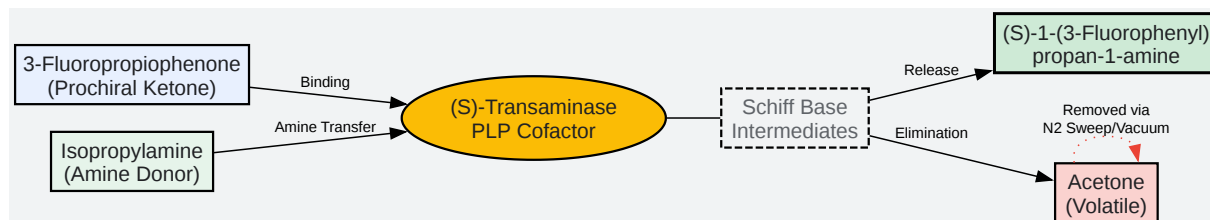
| Feature       | Route A: Biocatalysis (<br>-Transaminase)             | Route B: Chemical<br>(Asymmetric Transfer<br>Hydrogenation) |
|---------------|---|---|
| Chiral Source | Engineered Enzyme (e.g.,<br>Vibrio fluvialis variant) | Chiral Ligand (e.g., Ru-<br>TsDPEN)                         |
| Selectivity   | >99% ee (kinetic control)                             | 90-97% ee<br>(thermodynamic/kinetic mix)                    |
| Conditions    | Aqueous buffer, 30-50°C, pH<br>7-9                    | Organic solvent, Reflux or High<br>Pressure H <sub>2</sub>  |
| Purification  | Acid/Base Extraction (High<br>efficiency)             | Requires metal scavenging &<br>crystallization              |
| Scalability   | Linear (via enzyme loading)                           | Non-linear (heat transfer limits)                           |

## Selected Mechanism: -Transamination

The reaction utilizes an (S)-selective

-transaminase (

-TA) with Isopropylamine (IPM) as the amine donor. The enzyme shuttles the amine group from IPM to the ketone substrate via the Pyridoxal-5'-phosphate (PLP) cofactor.<sup>[1]</sup> The equilibrium is driven by the removal of the volatile byproduct, acetone.



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Figure 1: Biocatalytic cascade utilizing an amine donor to drive equilibrium.

## Detailed Protocol: Biocatalytic Synthesis (1.0 kg Scale)

### Materials & Specifications

- Substrate: 3-Fluoropropiophenone (Purity >98%).
- Biocatalyst: (S)-Selective  
-Transaminase (e.g., Codexis CDX-043 variant or *Vibrio fluvialis* JS17 homologue) [1, 2].
- Cofactor: Pyridoxal-5'-phosphate (PLP) (0.5 - 1.0 mM).
- Amine Donor: Isopropylamine (IPM) (1-2 M solution).
- Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5 - 8.5.
- Solvent: DMSO (5-10% v/v) to enhance substrate solubility.

### Reaction Setup (Batch Mode)

- Buffer Preparation: In a 20 L jacketed glass reactor, charge 10 L of 100 mM KPi buffer.
- Amine Donor Addition: Add Isopropylamine (IPM) to a final concentration of 1.0 M.
  - Note: Addition of IPM is exothermic and basic. Add slowly and monitor temperature.

- pH Adjustment: Adjust pH to 7.5 using 6 M HCl.
  - Critical Parameter: Enzymes denature at high pH (>10) caused by pure IPM.
- Cofactor Loading: Add PLP (1.0 mM final conc). Stir for 10 mins until the solution turns bright yellow.
- Enzyme Charging: Add the Transaminase powder (loading typically 2-5 wt% relative to substrate). Stir gently to dissolve.
- Substrate Addition: Dissolve 1.0 kg of 3-Fluoropropiophenone in DMSO (1 L). Add this solution slowly to the reactor over 30 minutes.
- Reaction Conditions:
  - Temperature: 30°C (controlled via jacket).
  - Agitation: 200 RPM (low shear).
  - Equilibrium Shift: Apply a continuous Nitrogen sweep (0.5 VVM) across the headspace to strip acetone. Alternatively, apply mild vacuum (400-600 mbar) if the reactor allows [3].

## In-Process Control (IPC)

- Sampling: Take 100  $\mu$ L aliquots at t=4h, 12h, and 24h.
- Analysis: Dilute in MeCN, filter, and analyze via HPLC (C18 column) for conversion.
- Target: >95% conversion is typically achieved within 24 hours.

## Downstream Processing (DSP) & Purification

The amphoteric nature of the amine allows for a highly efficient "Acid-Base Swing" extraction, ensuring removal of neutral impurities (unreacted ketone) and enzyme residues.

## Protocol

- Quench: Stop reaction by adding 6 M HCl until pH < 2.0.

- Mechanism:[2][3] This protonates the product amine ( ), keeping it in the aqueous phase.
- Safety: Protein precipitation will occur.
- Filtration: Add Celite (0.5 kg) and filter the suspension through a filter press to remove precipitated enzyme and biomass.
- Neutral Wash (Impurity Removal):
  - Wash the acidic aqueous filtrate with MTBE (1:1 vol/vol).
  - Discard the organic layer (contains unreacted ketone and neutrals).
- Basification (Product Release):
  - Cool the aqueous phase to <math><10^{\circ}\text{C}</math>.
  - Slowly add 50% NaOH until pH > 12.
  - Mechanism:[2][3] Deprotonates the amine ( ), rendering it insoluble in water.
- Extraction: Extract the turbid aqueous mixture with Isopropyl Acetate (IPAc) or MTBE (2 x 5 L).
- Drying & Concentration:
  - Dry combined organics over anhydrous
  - Concentrate in vacuo to yield the crude oil.
- Salt Formation (Optional for Solid Handling):
  - Dissolve oil in Ethanol. Add 1.0 eq of HCl (in EtOH/Dioxane).

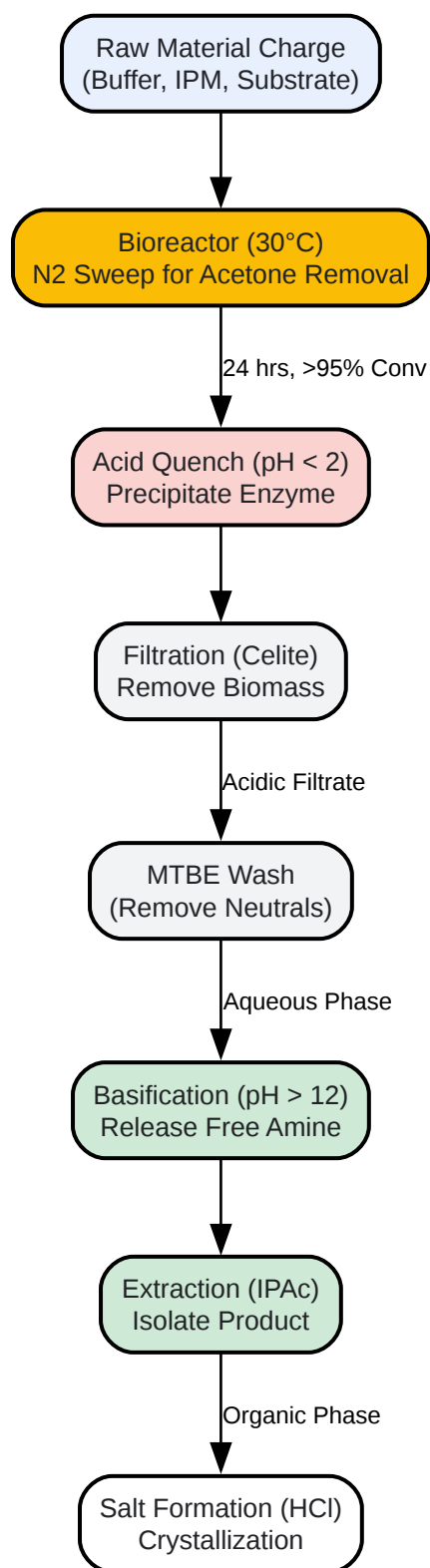
- Crystallize the **(S)-1-(3-Fluorophenyl)propan-1-amine** Hydrochloride salt.

## Alternative Route: Asymmetric Transfer Hydrogenation (ATH)

If biocatalysis is inaccessible, ATH is the industry standard chemical alternative.

- Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] [4].
- Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
- Protocol Summary:
  - Mix 3-Fluoropropiophenone with the Ru-catalyst (0.5 mol%) in DMF or DCM.
  - Add HCOOH/TEA azeotrope slowly at 0°C.
  - Stir at 25°C for 12-18 hours.
  - Limitation: This yields the alcohol or requires reductive amination conditions (using ammonium formate) to get the amine directly, often with lower enantioselectivity (90-95% ee) compared to enzymes.
  - Correction: Direct reductive amination of the ketone to chiral amine using Ru-catalysts and ammonium salts is possible but challenging. The standard ATH reduces Ketone -> Alcohol. To get the Amine, one typically performs Reductive Amination using an Imine Reductase (IRED) or chemical reductive amination with a chiral ligand, which is less efficient than the Transaminase route described above.

## Process Flow Diagram (PFD)



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Figure 2: Manufacturing workflow for the isolation of the chiral amine salt.

## Analytical Controls & Specifications

| Parameter        | Method                                    | Specification            |
|------------------|---|--------------------------|
| Identity         | <sup>1</sup> H-NMR (DMSO-d <sub>6</sub> ) | Conforms to structure    |
| Assay (Purity)   | HPLC (C18, 0.1% TFA/MeCN)                 | > 98.5%                  |
| Chiral Purity    | Chiral HPLC (Chiralcel OD-H or AD-H)      | > 99.0% ee (S-isomer)    |
| Residual Solvent | GC-Headspace                              | < 5000 ppm (IPM/Acetone) |
| Water Content    | Karl Fischer (KF)                         | < 0.5% (for HCl salt)    |

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